![molecular formula C23H19N3OS3 B2756221 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine CAS No. 862974-04-7](/img/structure/B2756221.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Scientific Research Applications
Antibacterial Applications
Compounds with a similar structure have been synthesized and evaluated for their antibacterial properties . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . In particular, certain derivatives have exhibited promising activity against Staphylococcus aureus .
Anti-Tubercular Applications
Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular properties . The newly synthesized molecules have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Anti-Inflammatory Applications
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . Among the series, certain derivatives with a methoxy group at the sixth position in the benzothiazole ring have shown the highest IC50 values for COX-1 inhibition .
Antifungal Applications
Benzothiazole derivatives have been associated with diverse biological activities, including antifungal properties .
Antiprotozoal Applications
Benzothiazole derivatives have been investigated for their antiprotozoal activities .
Anticonvulsant Applications
Benzothiazole derivatives have been associated with anticonvulsant properties .
Antihypertensive Applications
Benzothiazole derivatives have been associated with antihypertensive properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various cellular effects related to their biological activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS3/c1-27-15-9-6-12-18-20(15)25-23(30-18)26-22-19(13-7-2-4-10-16(13)28-22)21-24-14-8-3-5-11-17(14)29-21/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIMTCQZWYOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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